REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10](N)=[CH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F:15][B-](F)(F)F.N#[O+]>ClCCl>[F:15][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13]2)=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C=CC(=CC2=C1)N
|
Name
|
|
Quantity
|
931 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated by rotary evaporator under high vacuum
|
Type
|
CUSTOM
|
Details
|
The residual oil is purified by flash chromatography on silica gel (3:1 hexanes/EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC(=CC2=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |